molecular formula C22H19ClN2O3S B2986446 N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 391876-65-6

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Cat. No. B2986446
M. Wt: 426.92
InChI Key: HNDNGRHJYVULIW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, also known by its chemical formula C₂₃H₁₈ClN₃O₄S , is a synthetic compound with potential pharmaceutical applications. Let’s explore its various aspects:


Synthesis Analysis


Molecular Structure Analysis


The molecular structure of N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide consists of a benzamide core with a 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl) substituent at one end and a 4-chlorophenyl group at the other. The isoquinoline moiety contributes to its potential pharmacological activity.


Chemical Reactions Analysis


While specific chemical reactions involving this compound are not well-documented, it likely participates in various transformations, such as amidation, sulfonation, and aromatic substitution. Investigating its reactivity and interactions with other compounds would provide valuable insights.


Mechanism of Action


The precise mechanism of action remains speculative due to limited available data. However, considering its structural features, N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide may target specific receptors, enzymes, or cellular pathways. Further studies are needed to unravel its biological effects.


Physical and Chemical Properties Analysis



  • Physical Properties :

    • Appearance : Solid crystalline powder.

    • Melting Point : Varies depending on the crystalline form.

    • Solubility : Solubility in various solvents (e.g., water, organic solvents).



  • Chemical Properties :

    • Acid-Base Behavior : May exhibit acidic or basic properties.

    • Stability : Susceptibility to hydrolysis, oxidation, or photodegradation.

    • UV-Vis Absorption : Absorption bands in the UV-Vis spectrum.




Safety and Hazards



  • Toxicity : Limited toxicity data are available. Caution should be exercised during handling and exposure.

  • Environmental Impact : Assess its environmental persistence and potential harm.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Personal Protective Equipment : Use appropriate protective gear during handling.


Future Directions



  • Pharmacological Studies : Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial activity).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy or reduce toxicity.

  • Formulation Development : Optimize formulations for oral, injectable, or topical administration.

  • Clinical Trials : If promising, progress to preclinical and clinical trials.


Scientific Research Applications

Synthesis and Material Science Applications

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide and its derivatives play a significant role in the synthesis and development of advanced materials. For instance, polymides synthesized from aromatic diamines and tetracarboxylic dianhydrides, involving steps that may resemble or use similar compounds, show high thermal stability and are promising for creating flexible, transparent films (Imai, Maldar, & Kakimoto, 1984). These materials could have applications in electronics and coatings due to their durability and thermal resistance.

Pharmacological Research

In pharmacology, compounds structurally related to N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, particularly those interacting with peripheral benzodiazepine receptors, show anti-inflammatory properties and potential in drug metabolism studies. For example, derivatives have been investigated for their anti-inflammatory effects, showing promise in reducing paw edema in mice, suggesting a role in developing new anti-inflammatory agents (Torres et al., 1999). Additionally, the induction effects of similar compounds on liver microsomal cytochrome P-450 isozymes highlight their potential in influencing drug metabolism, indicating the importance of such derivatives in studying drug-drug interactions and the metabolism of pharmaceuticals (Totis et al., 1989).

Antimicrobial Research

Research on quinazoline derivatives, including compounds with similar structural features to N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, has demonstrated significant antimicrobial activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal strains, with various synthesized derivatives showing efficacy against a range of microorganisms (Desai, Shihora, & Moradia, 2007).

Anticancer Research

Derivatives of N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide have been explored for their potential anticancer properties. The synthesis and evaluation of tetrahydroisoquinoline derivatives as anticancer agents underscore the importance of this chemical framework in developing new treatments targeting various cancer types. These compounds exhibit cytotoxicity against cancer cell lines, highlighting their potential in cancer pharmacotherapy (Redda, Gangapuram, & Ardley, 2010).

properties

IUPAC Name

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-19-7-9-20(10-8-19)24-22(26)17-5-11-21(12-6-17)29(27,28)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDNGRHJYVULIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

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